![molecular formula C13H11ClN4O3S B5482706 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5482706.png)
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, carbodiimide condensation, or reactions with chloroacetamides and piperazine or thiadiazole derivatives. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, showcasing a method that could be analogous to the synthesis of our target compound (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often features significant intermolecular interactions, such as hydrogen bonding and hypervalent interactions, contributing to their stability and reactivity. The crystal structure of similar compounds reveals that molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds, a feature that might be present in our target compound's structure (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, contributing to their broad spectrum of biological activities. For example, related compounds have been synthesized and tested for their COX-2 inhibitor activity, indicating potential anti-inflammatory properties (Reddy et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of these compounds can be influenced by their molecular structure. The introduction of specific functional groups or substituents, as seen in related compounds, can enhance their aqueous solubility and pharmacokinetic profiles, which are critical for their potential therapeutic applications (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the compound's potential as a pharmaceutical agent. Compounds within this category often show considerable cytotoxicity and potential anticancer activity due to their ability to interact with biological targets, such as enzymes or receptors involved in disease pathways (Kovalenko et al., 2012).
properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3S/c1-7-16-17-13(22-7)15-11(19)5-18-9-4-8(14)2-3-10(9)21-6-12(18)20/h2-4H,5-6H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHZLHJMNYXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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